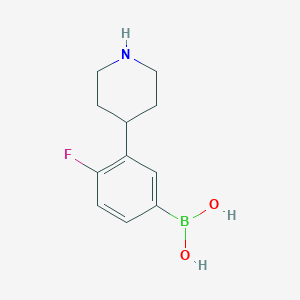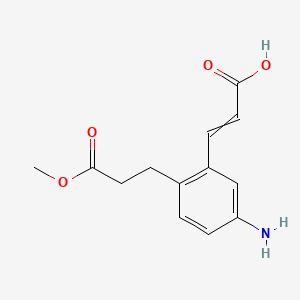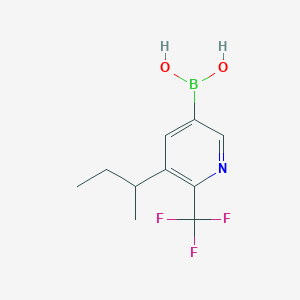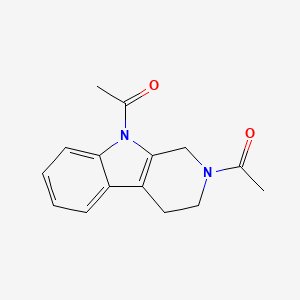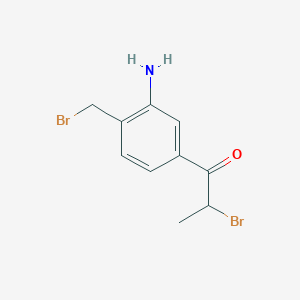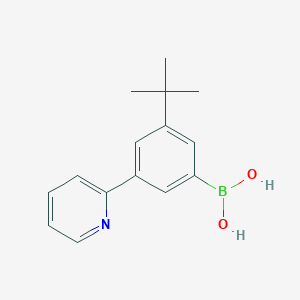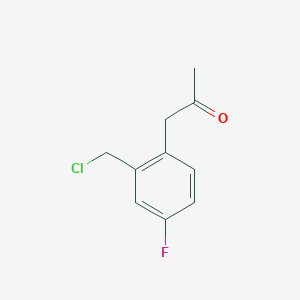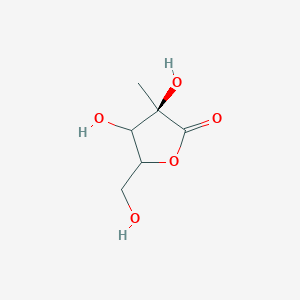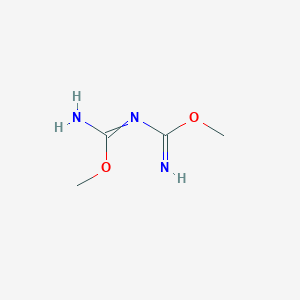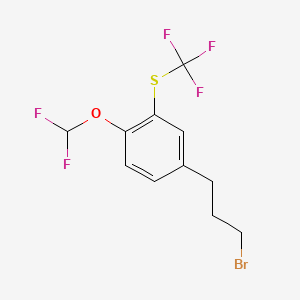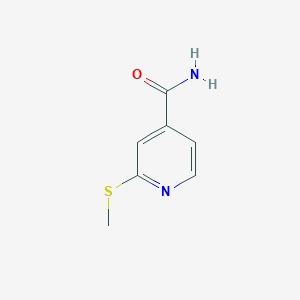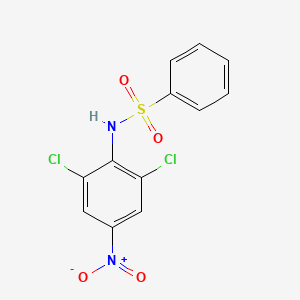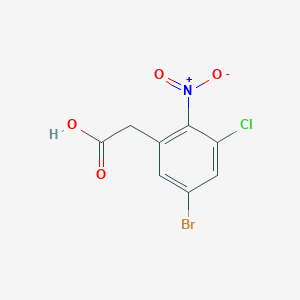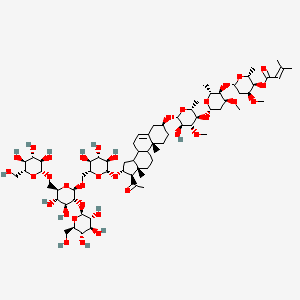
Extensumside H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Extensumside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions facilitated by catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Extensumside H is a valuable compound for scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the structure-activity relationships of organic molecules. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, this compound has potential applications in drug discovery and development, particularly for its bioactive properties. Industrially, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Extensumside H involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Extensumside H is similar to other plant-derived sweeteners and glycosides, such as mogrosides and stevia glycosides . These compounds share structural similarities and are often used as natural sweeteners. this compound is unique in its specific molecular structure and bioactive properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C71H114O34 |
|---|---|
Molecular Weight |
1511.6 g/mol |
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C71H114O34/c1-27(2)18-44(75)102-60-29(4)93-45(21-38(60)88-9)103-61-30(5)94-46(22-39(61)89-10)104-62-31(6)95-68(59(87)63(62)90-11)96-33-14-16-70(7)32(19-33)12-13-34-35(70)15-17-71(8)36(34)20-37(47(71)28(3)74)97-66-57(85)54(82)50(78)42(100-66)26-92-69-64(105-67-58(86)53(81)49(77)41(24-73)99-67)55(83)51(79)43(101-69)25-91-65-56(84)52(80)48(76)40(23-72)98-65/h12,18,29-31,33-43,45-69,72-73,76-87H,13-17,19-26H2,1-11H3/t29-,30-,31-,33+,34?,35?,36?,37-,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69-,70+,71+/m1/s1 |
InChI Key |
FLDGMSWQPUJZSM-MDGJLYQASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


